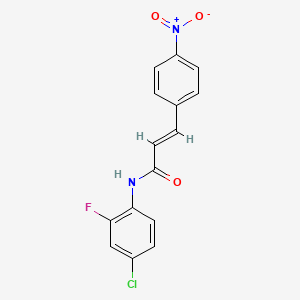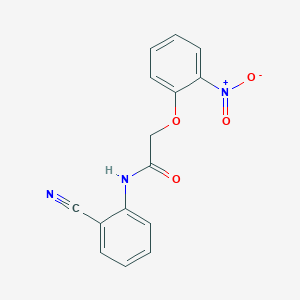
N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)acrylamide, commonly known as CFN-1, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
CFN-1 exerts its effects through the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of proteases such as cathepsin B and L, as well as the kinase activity of JNK and ERK. CFN-1 has also been shown to inhibit the activity of phosphatases such as PP1 and PP2A. These inhibitory effects result in a wide range of biochemical and physiological effects, including the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
CFN-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce autophagy. CFN-1 has also been shown to inhibit the migration and invasion of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, CFN-1 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFN-1 is its potent inhibitory effects on a number of enzymes and proteins. This makes it a valuable tool for the study of various biological processes. Additionally, CFN-1 has been shown to exhibit anticancer and neuroprotective properties, making it a promising candidate for the development of new therapies. However, one of the limitations of CFN-1 is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of CFN-1. One area of research is the development of new cancer therapies based on the inhibitory effects of CFN-1. Additionally, CFN-1 has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of CFN-1 and its potential therapeutic applications.
Métodos De Síntesis
CFN-1 can be synthesized through a multistep process involving the reaction of 4-chloro-2-fluoroaniline with 4-nitrobenzaldehyde, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
CFN-1 has been used extensively in scientific research as a tool to study various biological processes. It has been shown to exhibit potent inhibitory effects on a number of enzymes, including proteases, kinases, and phosphatases. CFN-1 has also been shown to have anticancer properties, making it a promising candidate for the development of new cancer therapies. Additionally, CFN-1 has been used to study the role of certain proteins and signaling pathways in various diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCOMGHFNAGRFR-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)
![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)



![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)


